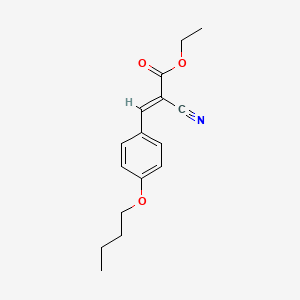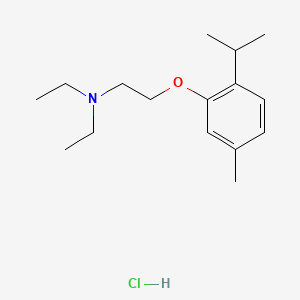
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.
Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.
Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+ |
Clave InChI |
ULGKLOSUYRHDHM-SDNWHVSQSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)






![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

